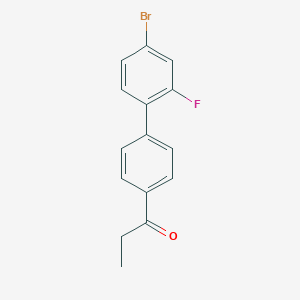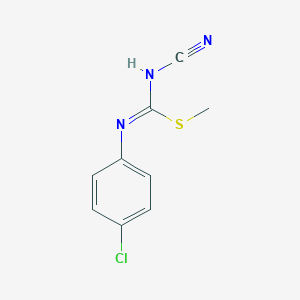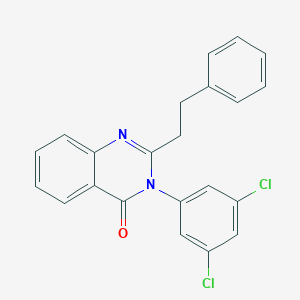![molecular formula C15H12ClNO3S B371365 N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 298218-05-0](/img/structure/B371365.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide, commonly known as BSA, is a chemical compound that has been widely used in scientific research. BSA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. BSA has shown promising results in various studies related to pain management, inflammation, and anxiety disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl]acetamide and related compounds have been synthesized and characterized in various studies. For example, a series of N-substituted derivatives, including those with benzodioxane and acetamide moieties, were synthesized and evaluated for their antibacterial and antifungal activities. Structural elucidation was performed using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, highlighting the compounds' potential as antimicrobial agents with low cytotoxic behavior (Abbasi et al., 2020).
Another study focused on the vibrational spectroscopic signatures of a similar compound, providing insights into the effect of rehybridization and hyperconjugation on the molecule's structure and interactions. This research utilized Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, to analyze the compound's geometric equilibrium and intramolecular hydrogen bonds (Jenepha Mary et al., 2022).
Antimicrobial Potential
Several compounds related to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl]acetamide have been evaluated for their antimicrobial potential. One study synthesized a variety of related compounds and tested them for their antimicrobial and antifungal activities. Notably, some compounds exhibited suitable antibacterial and antifungal potential, particularly against gram-negative bacterial strains, showcasing their utility in developing new antimicrobial agents (Nafeesa et al., 2017).
Enzyme Inhibition and Pharmacological Evaluation
Research has also explored the enzyme inhibitory potential of compounds with structures related to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonyl]acetamide. One study synthesized new sulfonamides containing benzodioxane and acetamide moieties to investigate their inhibitory activities against α-glucosidase and acetylcholinesterase. The results indicated substantial inhibitory activity against yeast α-glucosidase, demonstrating the compounds' potential in developing treatments for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Anticancer Potential
The anticancer activities of related compounds have been evaluated in vitro against various cancer cell lines. One study synthesized a series of compounds and screened them for their potential anticancer activity, identifying compounds with significant activity against specific cancer cell lines. This research contributes to the ongoing search for new anticancer agents and highlights the importance of structural modifications to enhance biological activity (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-10-1-4-12(5-2-10)21-8-15(18)17-11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILDOHIGWAFWKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)

![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)



![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)